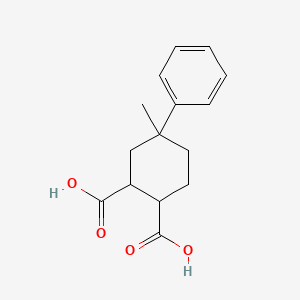
4-Methyl-4-phenylcyclohexane-1,2-dicarboxylic acid
描述
4-Methyl-4-phenylcyclohexane-1,2-dicarboxylic acid is an organic compound characterized by a cyclohexane ring substituted with a methyl group, a phenyl group, and two carboxylic acid groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-phenylcyclohexane-1,2-dicarboxylic acid typically involves the Friedel-Crafts alkylation of benzene with cyclohex-4-ene-1,2-dicarboxylic acid. This reaction is catalyzed by aluminum chloride and proceeds through the formation of a carbocation intermediate . The reaction conditions include:
Reagents: Benzene, cyclohex-4-ene-1,2-dicarboxylic acid, aluminum chloride
Solvent: Dichloromethane
Temperature: Room temperature to reflux
Industrial Production Methods
Industrial production of this compound may involve similar Friedel-Crafts alkylation processes, scaled up to accommodate larger quantities. The reaction setup would include continuous flow reactors to ensure efficient mixing and heat transfer, along with stringent control of reaction parameters to maximize yield and purity.
化学反应分析
Types of Reactions
4-Methyl-4-phenylcyclohexane-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether
Substitution: Bromine (Br₂) in the presence of a Lewis acid catalyst
Major Products
Oxidation: Formation of cyclohexane-1,2-dione derivatives
Reduction: Formation of cyclohexane-1,2-diol derivatives
Substitution: Brominated phenyl derivatives
科学研究应用
4-Methyl-4-phenylcyclohexane-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a modulator of calcium ion channels.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Methyl-4-phenylcyclohexane-1,2-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s phenyl and carboxylic acid groups enable it to form hydrogen bonds and hydrophobic interactions with target proteins, potentially modulating their activity. For example, it has been studied as a modulator of calcium ion channels, affecting ion transport and cellular signaling pathways .
相似化合物的比较
Similar Compounds
- 4-Methyl-4-cyclohexene-1,2-dicarboxylic acid
- 4-Phenylcyclohexane-1,2-dicarboxylic acid
- Cyclohexane-1,2-dicarboxylic acid
Uniqueness
4-Methyl-4-phenylcyclohexane-1,2-dicarboxylic acid is unique due to the presence of both a methyl and a phenyl group on the cyclohexane ring, which imparts distinct steric and electronic properties. This structural uniqueness influences its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry .
属性
IUPAC Name |
4-methyl-4-phenylcyclohexane-1,2-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-15(10-5-3-2-4-6-10)8-7-11(13(16)17)12(9-15)14(18)19/h2-6,11-12H,7-9H2,1H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSPTEJMOZSQKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C(C1)C(=O)O)C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















